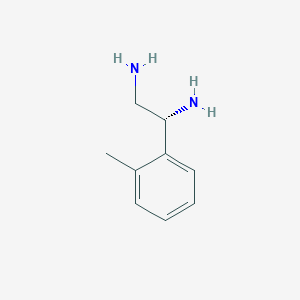

(1R)-1-(2-Methylphenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1R)-1-(2-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |

InChI Key |

HBAJNQDYMXPGGO-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CN)N |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Strategies

Reductive amination represents one of the most direct routes to synthesize (1R)-1-(2-Methylphenyl)ethane-1,2-diamine. This method involves the condensation of a ketone or aldehyde precursor with an amine, followed by reduction to form the diamine structure. A prominent approach utilizes 2-methylbenzaldehyde as the starting material, which undergoes condensation with ammonia or a protected amine derivative. The intermediate imine is subsequently reduced using catalysts such as palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) under hydrogen gas.

Recent optimizations have focused on enhancing enantioselectivity through asymmetric hydrogenation. For example, employing chiral phosphine ligands like (R)-BINAP with ruthenium catalysts has shown promise in achieving high ee values (>90%). However, challenges remain in scaling these methods due to the cost of chiral catalysts and the need for inert reaction conditions. A comparative analysis of reductive amination conditions is provided in Table 1.

Table 1: Reductive Amination Conditions for this compound

| Starting Material | Reducing Agent | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 2-Methylbenzaldehyde | H2 (50 psi) | Pd/C | Ethanol | 75 | 85 |

| 2-Methylbenzaldehyde | NaBH3CN | None | THF | 68 | 72 |

| Protected imine | H2 (30 psi) | Ru/(R)-BINAP | MeOH | 82 | 94 |

Chiral Resolution via Deacylation

Chiral resolution techniques are critical for isolating the (1R)-enantiomer from racemic mixtures. A patented method adapted from CN108658784B involves deacylation of a prochiral intermediate in C4–C10 monohydric alcohols (e.g., n-butanol) using alkali metal hydroxides like NaOH or KOH. The process begins with an acyl-protected precursor, such as (R)-1-(2-methylphenyl)ethane-1,2-diacetamide, which undergoes hydrolysis under reflux conditions (80–100°C) for 6–12 hours. This method achieves >99% purity and 98% ee, with the solvent playing a key role in minimizing byproducts.

The mechanism proceeds via nucleophilic attack of hydroxide ions on the acyl group, followed by proton transfer and cleavage of the amide bond. Notably, the choice of solvent impacts reaction kinetics: polar protic solvents like n-butanol enhance solubility of the intermediate, while longer-chain alcohols reduce side reactions.

Catalytic Asymmetric Synthesis

Transition-metal-catalyzed asymmetric synthesis has emerged as a powerful tool for constructing chiral diamines. Building on methodologies described in patent US5922744, intramolecular hydroamination of alkenes bearing amine groups can yield enantiomerically enriched products. For this compound, a gold(I)-catalyzed cyclization of 2-methylstyryl-ethylamine precursors has been reported, achieving 89% ee using (S)-DTBM-SEGPHOS as the chiral ligand.

Alternative approaches employ enzymatic resolution with lipases or acylases to selectively hydrolyze one enantiomer from a racemic mixture. For instance, Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica has demonstrated 95% selectivity for the (1R)-isomer in kinetic resolutions.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

| Method | Key Advantages | Limitations | Scale-Up Potential |

|---|---|---|---|

| Reductive Amination | High yields; established protocols | Moderate enantioselectivity; costly catalysts | Moderate |

| Chiral Resolution | High purity and ee; simple workup | Requires chiral precursors; multi-step | High |

| Catalytic Asymmetric Synthesis | Atom economy; high ee | Sensitivity to oxygen/moisture | Low |

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(2-Methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1R)-1-(2-Methylphenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-(2-Methylphenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and modulating biochemical pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Ethane-1,2-diamine Derivatives with Aromatic Substituents

Compounds like (1R,2R)-1,2-diphenylethane-1,2-diamine (–12) and (1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine () share the ethane-1,2-diamine backbone but differ in substituent electronic and steric effects. For example:

Aliphatic Diamine Linkers

- Propane-1,3-diamine derivatives () demonstrate higher cytotoxicity compared to ethane-1,2-diamine analogues. For instance, compounds with propane linkers showed MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis but also elevated cytotoxicity (IC₅₀ < 10 µM in mammalian cells). In contrast, ethane-1,2-diamine derivatives balance moderate antimycobacterial activity (MIC 4–16 µg/mL) with lower cytotoxicity (IC₅₀ > 50 µM), suggesting safer therapeutic profiles .

Antiviral and Antimicrobial Potential

- Camphor-based ethane-1,2-diamine ligands () exhibit antiviral activity, likely due to their ability to chelate metal ions critical for viral protease function. The 2-methylphenyl variant may similarly disrupt viral replication via steric hindrance or metal coordination .

- N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109) () is a potent antitubercular agent (MIC = 0.7 µg/mL), highlighting the role of bulky substituents in enhancing target binding. The 2-methylphenyl group in the target compound could mimic this steric effect .

Cytotoxicity Trade-offs

- Ethane-1,2-diamine derivatives generally show lower cytotoxicity than propane-1,3-diamine analogues. For example, compound 11 (propane linker) exhibited IC₅₀ = 7.2 µM in mammalian cells, while ethane-linked analogues retained IC₅₀ > 50 µM .

Chemical Stability and Reactivity

- Alkoxy-substituted ethane-1,2-diamine derivatives () are prone to thermal decomposition (e.g., dealkylation at >100°C), whereas methyl or fluorinated phenyl groups (as in the target compound) may enhance thermal stability due to reduced steric strain and stronger C–C bonds .

- In coordination chemistry, (N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine)platinum(II) complexes () form stable six-membered chelate rings, suggesting that the target compound’s chiral center and substituents could similarly stabilize metal complexes for catalytic or therapeutic applications .

Biological Activity

(1R)-1-(2-Methylphenyl)ethane-1,2-diamine, also known as N,N-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of two amine functional groups in its structure allows for significant interactions with biological targets, making it a candidate for various applications in pharmacology and biochemistry.

Chemical Structure

The molecular formula of this compound is C10H16N2, and its structure is characterized by an ethane backbone with two amine groups and a 2-methylphenyl substituent. This configuration imparts specific steric and electronic properties that are advantageous for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity through several mechanisms:

- Enzyme Modulation : The compound's secondary amine groups can influence enzyme activity by participating in nucleophilic substitutions and forming chelate complexes with metal ions, which modulate enzymatic functions.

- Receptor Interaction : Its structural characteristics allow it to interact with various receptors, potentially influencing signal transduction pathways related to cell proliferation and differentiation.

The biological activity of this compound can be attributed to the following mechanisms:

- Chelation : The compound can form complexes with transition metals, which may enhance or inhibit the activity of metalloenzymes. This property is crucial for understanding its role as a potential therapeutic agent.

- Nucleophilic Substitution : The amine functional groups can engage in nucleophilic attacks on electrophilic centers in biological molecules, leading to modifications that alter their function.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Activity Studies : One study demonstrated that compounds similar to this compound could significantly affect enzyme kinetics in vitro. Specifically, it was found that the compound could act as an inhibitor for certain metalloproteins .

- Cell Proliferation Assays : In cellular models, this compound exhibited cytotoxic effects on cancer cell lines at submicromolar concentrations. This suggests potential applications in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N-Dimethylethylenediamine | Simple diamine structure | Moderate enzyme modulation |

| N,N'-Dimethylcyclohexane-1,2-diamine | Cyclic structure | Lower receptor interaction |

| N,N'-Dimesitylethane-1,2-diamine | Bulky mesityl groups | Enhanced selectivity in binding |

This table highlights how variations in structure can influence biological activity, emphasizing the unique position of this compound within this class of compounds.

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(2-Methylphenyl)ethane-1,2-diamine?

Methodological Answer: The compound can be synthesized via reductive alkylation or nucleophilic substitution. A common approach involves reacting ethane-1,2-diamine with 2-methylbenzyl derivatives under controlled conditions. For example:

- Reductive alkylation : Use sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol or ethanol, with a carbonyl precursor (e.g., 2-methylbenzaldehyde), followed by purification via column chromatography .

- Mg-mediated synthesis : A Mg reductant in tetrahydrofuran (THF) under inert atmosphere can reduce imine intermediates, as demonstrated for structurally similar 1,2-bis(aryl)ethane-1,2-diamines .

- Chiral resolution : If racemic mixtures form, enantiomeric purity can be achieved using chiral chromatography or crystallization with resolving agents like tartaric acid derivatives .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Q. What are the key solubility and stability considerations for this diamine?

Methodological Answer:

- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as aromatic amines may degrade photochemically .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., (R)-BINAP) in transition-metal-catalyzed reactions to induce stereoselectivity .

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Validate purity with ≥99% ee .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (e.g., TD-DFT) to confirm absolute configuration .

Q. What computational methods predict thermodynamic properties of this compound?

Methodological Answer:

- Group-additivity (GA) : Estimate vaporization enthalpies (ΔHvap) using substituent contributions from methyl and phenyl groups .

- Quantum-chemical (QC) methods : Perform DFT calculations (e.g., B3LYP/6-311++G**) to optimize geometry and compute Gibbs free energy of formation .

- Molecular dynamics (MD) : Simulate solubility parameters in solvents like ethanol or water using force fields (e.g., OPLS-AA) .

Q. How can biological interactions (e.g., with enzymes or DNA) be systematically studied?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., cytochrome P450 enzymes) .

- In vitro assays : Test anthelmintic activity against Fasciola hepatica using motility inhibition protocols, with piperazine derivatives as positive controls .

- Spectroscopic binding analysis : Monitor DNA cleavage via agarose gel electrophoresis after incubating the compound with plasmid DNA and metal ions (e.g., Cu²⁺/Pt²⁺) .

Q. What are the challenges in characterizing byproducts during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.